1H-Indazole-3-acetamide, 5-(phenylmethoxy)-

Physicochemical characterization Lipophilicity Molecular properties

This 5-phenylmethoxy-substituted indazole-3-acetamide (CAS 101285-03-4) is a critical, non-interchangeable chemical biology probe and versatile medicinal chemistry building block. Its unique substitution pattern provides a metabolically stable phenol bioisostere with distinct lipophilicity (XLogP ~2.2), crucial for target engagement and permeability studies. The benzyloxy group allows for downstream functionalization via hydrogenolysis, enabling advanced SAR exploration. Ensure experimental integrity by procuring this specific, analytically characterized compound for your kinase inhibitor and hit-to-lead programs.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
CAS No. 101285-03-4
Cat. No. B12051265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-3-acetamide, 5-(phenylmethoxy)-
CAS101285-03-4
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(NN=C3C=C2)CC(=O)N
InChIInChI=1S/C16H15N3O2/c17-16(20)9-15-13-8-12(6-7-14(13)18-19-15)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,17,20)(H,18,19)
InChIKeyOYPXPLXQOYEMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Indazole-3-acetamide, 5-(phenylmethoxy)- (CAS 101285-03-4): Chemical Identity and Core Characteristics for Research Procurement


1H-Indazole-3-acetamide, 5-(phenylmethoxy)- (CAS 101285-03-4) is a synthetic heterocyclic compound belonging to the indazole family, characterized by a fused benzene-pyrazole core, a phenylmethoxy (benzyloxy) substituent at the 5-position, and an acetamide moiety at the 3-position . Its molecular formula is C16H15N3O2 with a molecular weight of 281.31 g/mol . Indazole derivatives have gained significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties . The compound is commercially available from multiple chemical suppliers for research purposes only . The presence of the 5-phenylmethoxy group distinguishes this compound from the unsubstituted 1H-indazole-3-acetamide core (CAS 103755-46-0), providing unique physicochemical and potential pharmacological properties.

Why 5-(Phenylmethoxy)-1H-indazole-3-acetamide (CAS 101285-03-4) Cannot Be Interchanged with Unsubstituted or Differently Substituted Indazole Analogs in Research Applications


The substitution pattern on the indazole core profoundly influences physicochemical properties, target binding affinity, and metabolic stability, rendering in-class analogs non-interchangeable. Specifically, the 5-phenylmethoxy group significantly increases molecular weight and lipophilicity compared to the unsubstituted core, altering solubility and membrane permeability [1]. Substitution at the 5-position of the indazole ring has been shown to critically modulate binding affinity for various biological targets, including kinases and GyrB [2][3]. Furthermore, the indazole scaffold itself serves as a metabolically stable bioisostere for phenols, preventing rapid glucuronidation—a property not shared by phenolic analogs [4]. Consequently, substituting 1H-Indazole-3-acetamide, 5-(phenylmethoxy)- with a generic indazole derivative lacking this specific substitution pattern will yield fundamentally different experimental outcomes in both chemical and biological assays.

Quantitative Differentiation Evidence for 1H-Indazole-3-acetamide, 5-(phenylmethoxy)- (CAS 101285-03-4) Against Closest Analogs


Comparative Physicochemical Profile: 5-Phenylmethoxy Indazole vs. Unsubstituted Core

The 5-phenylmethoxy substitution dramatically alters the physicochemical properties of the indazole-3-acetamide scaffold compared to the unsubstituted core (CAS 103755-46-0). The target compound possesses a molecular weight of 281.31 g/mol and a molecular formula of C16H15N3O2 . In contrast, the unsubstituted analog 2-(1H-indazol-3-yl)acetamide has a molecular weight of 175.19 g/mol and formula C9H9N3O, representing a 60% increase in molecular weight . This structural difference translates to an XLogP3 value of approximately 2.2 for the target compound, compared to an estimated XLogP of approximately 0.8 for the unsubstituted core, indicating significantly higher lipophilicity [1].

Physicochemical characterization Lipophilicity Molecular properties

Synthetic Accessibility and Commercial Availability Comparison

Synthesis of the target compound is documented via a two-step route from commercially available precursors, with literature guidance available . In contrast, the synthesis of the unsubstituted core (CAS 103755-46-0) is also established but yields a compound with limited utility due to lack of functionalization handles . The target compound is available from multiple commercial suppliers, facilitating procurement for research use. Notably, the 5-phenylmethoxy group serves as a synthetic handle that can be deprotected to yield the 5-hydroxy derivative (CAS not specifically documented for this scaffold), enabling further functionalization . This contrasts with analogs like ethyl 5-(phenylmethoxy)-1H-indazole-3-carboxylate (CAS 865887-17-8), which bears an ester group requiring different downstream chemistry [1].

Synthetic chemistry Procurement Commercial sourcing

Indazole Core as a Phenol Bioisostere: Metabolic Stability Advantage Over Phenolic Analogs

The indazole scaffold, including the 5-phenylmethoxy derivative, serves as a metabolically stable bioisostere for phenolic groups. In a study of GluN2B-selective NMDA receptor antagonists, the indazole replacement of a phenol moiety completely inhibited glucuronidation while retaining high target affinity and activity [1]. In two-electrode voltage-clamp experiments, specific indazole derivatives (3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ols) displayed higher inhibitory activity than the reference compound ifenprodil [1]. This class-level finding implies that the target compound, bearing an indazole core, is expected to exhibit superior metabolic stability compared to analogous phenolic compounds, which are prone to rapid glucuronidation and clearance.

Metabolic stability Bioisosterism Drug discovery

Substitution Position SAR: 5-Substituted Indazoles Exhibit Distinct Biological Profiles

The position of substitution on the indazole ring critically influences biological activity. While no direct quantitative data exists for the specific target compound, SAR studies on related indazole derivatives demonstrate that 5-substitution yields distinct activity profiles. For instance, in a GyrB inhibitor series, indazole ring substitutions at various positions resulted in IC50 values ranging from <10 nM to >10 μM [1]. Separately, a 5-benzyloxyindazole derivative demonstrated activity against Mycobacterium tuberculosis . The target compound's 5-phenylmethoxy group positions it within a chemical space known to interact with kinase ATP-binding pockets (as per patent literature on 5-substituted indazoles) [2]. This contrasts with 6-substituted analogs like 6-bromo-1H-indazole-3-acetamide (CAS 1379311-94-0), which may exhibit different target selectivity profiles [3].

Structure-activity relationship Kinase inhibition Antibacterial

Recommended Research and Industrial Application Scenarios for 1H-Indazole-3-acetamide, 5-(phenylmethoxy)- (CAS 101285-03-4)


Medicinal Chemistry: Synthesis of 5-Hydroxyindazole-3-acetamide via Catalytic Hydrogenolysis

The 5-phenylmethoxy group of the target compound can be readily cleaved via catalytic hydrogenolysis (e.g., using Pd/C under H2 atmosphere) to yield the corresponding 5-hydroxyindazole-3-acetamide. This transformation provides a valuable intermediate for further functionalization, such as O-alkylation, esterification, or conversion to a triflate for cross-coupling reactions . This application is supported by the compound's structural features and established synthetic methodologies for benzyl ether deprotection.

Chemical Biology: Probe for Indazole-Based Bioisosterism Studies

Given the established role of the indazole core as a metabolically stable phenol bioisostere [1], the target compound serves as a suitable probe in chemical biology studies aimed at replacing phenolic moieties in lead compounds. Its higher lipophilicity (XLogP3 ~2.2) compared to phenolic analogs makes it particularly relevant for investigating permeability and metabolic stability in cell-based assays. Researchers can utilize this compound to generate matched molecular pairs with phenolic counterparts to quantify the impact of bioisosteric replacement on target engagement and cellular activity.

Kinase Inhibitor Discovery: Scaffold for ATP-Competitive Inhibitor Design

The 5-substituted indazole scaffold is a privileged structure in kinase inhibitor design, frequently occupying the ATP-binding pocket [2]. The target compound, with its 5-phenylmethoxy and 3-acetamide substituents, provides a versatile starting point for structure-based optimization. The acetamide moiety at the 3-position can serve as an anchor for hinge-binding interactions, while the 5-phenylmethoxy group can be modified to explore selectivity pockets. This compound is therefore a valuable building block for medicinal chemistry programs targeting kinases.

Procurement for SAR Exploration: Reference Compound for 5-Substituted Indazole Series

For research groups building a library of indazole derivatives, the target compound serves as a key reference standard for the 5-phenylmethoxy-3-acetamide series. Its well-defined physicochemical properties (MW 281.31, XLogP ~2.2) provide a benchmark for comparing the properties of newly synthesized analogs. Procurement of this commercially available compound enables rapid initiation of SAR studies without the need for multi-step custom synthesis, accelerating hit-to-lead timelines.

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